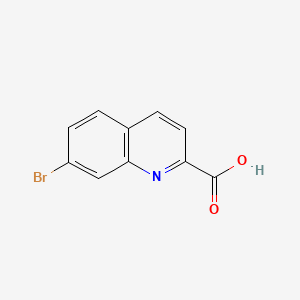

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride” are not available in the search results, related compounds have been synthesized through various methods. For instance, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, was synthesized from L-Serine in an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .Physical And Chemical Properties Analysis

“tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride” has a molecular weight of 238.75 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 64.4 Ų . The heavy atom count is 15 . The complexity of the compound is 176 .科学的研究の応用

Applications in Crystallography and Structural Chemistry

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its derivatives find applications in the field of crystallography and structural chemistry. For example, derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds used in crystal studies. These molecules are linked through a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the carbonyl group, emphasizing the molecule's significance in understanding intermolecular interactions within crystal structures (Baillargeon et al., 2017).

Role in Synthesis of Bioactive Compounds

The compound plays a crucial role in synthesizing bioactive compounds. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is a key intermediate of the natural product jaspine B, known for its cytotoxic activity against human carcinoma cell lines. It is synthesized from L-Serine through a multi-step process, highlighting its importance in the synthesis of potentially therapeutic compounds (Tang et al., 2014).

Importance in Photocatalytic Reactions

The compound and its variants are used in photocatalytic reactions, demonstrating their versatility in chemical transformations. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a derivative, is used as an amidyl-radical precursor in photoredox-catalyzed amination of o-hydroxyarylenaminones. This catalytic process establishes a new pathway for assembling a range of 3-aminochromones, showcasing the compound's utility in advanced photocatalytic applications (Wang et al., 2022).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-5-8(6-7-11)12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDGOHJRICERGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856370 |

Source

|

| Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131594-84-7 |

Source

|

| Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)

![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)

![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)

![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)